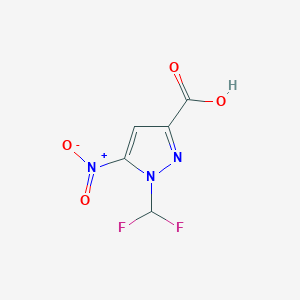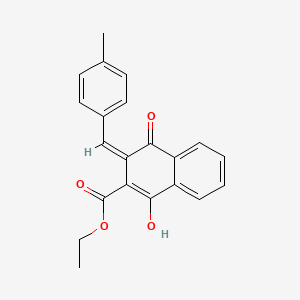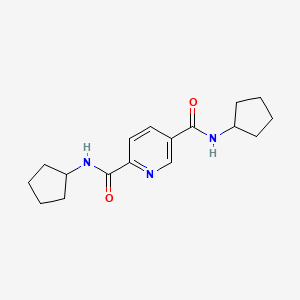![molecular formula C16H21NO B10908483 N-(4-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10908483.png)
N-(4-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ETHYLPHENYL)BICYCLO[221]HEPTANE-2-CARBOXAMIDE is a compound that belongs to the class of bicyclic amides This compound features a bicyclo[221]heptane core, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane core. This reaction is often catalyzed by organocatalysts under mild conditions, ensuring high enantioselectivity and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, photochemical methods can be employed to access new building blocks via [2 + 2] cycloaddition, further expanding the chemical space .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N~2~-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. The 4-ethylphenyl group can enhance binding affinity and selectivity. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a bicyclo[2.2.1]heptane core, used in medicinal and industrial applications.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane structure, known for their antifungal properties.
α-Santalol and β-Santalol: Components of sandalwood oil with a bicyclo[2.2.1]heptane core, used in perfumery and traditional medicine.
Uniqueness
N~2~-(4-ETHYLPHENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bicyclo[2.2.1]heptane derivatives and enhances its potential for specific applications in research and industry.
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
N-(4-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C16H21NO/c1-2-11-4-7-14(8-5-11)17-16(18)15-10-12-3-6-13(15)9-12/h4-5,7-8,12-13,15H,2-3,6,9-10H2,1H3,(H,17,18) |
InChI Key |
LCLDCNNUBMODCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908413.png)
![(2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile](/img/structure/B10908415.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908422.png)
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908426.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10908440.png)
![2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-4-bromophenol](/img/structure/B10908441.png)
![4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10908444.png)
![6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10908447.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL](2-methylpiperidino)methanone](/img/structure/B10908449.png)
![3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10908453.png)
![N'~1~,N'~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide](/img/structure/B10908454.png)


